3-Quinuclidinone oxime

描述

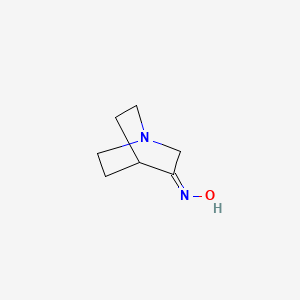

3-Quinuclidinone oxime is a bicyclic organic compound with the molecular formula C7H12N2O It is derived from quinuclidin-3-one and features an oxime functional group

准备方法

Synthetic Routes and Reaction Conditions

3-Quinuclidinone oxime can be synthesized through several methods. One common approach involves the reaction of quinuclidin-3-one hydrochloride with hydroxylamine hydrochloride in the presence of sodium acetate. The reaction is typically carried out in water at 70°C for 2 hours . The mixture is then cooled, and the pH is adjusted to 10 using sodium carbonate. The resulting precipitate is filtered and extracted to obtain quinuclidin-3-one oxime as a white solid .

Industrial Production Methods

Industrial production of quinuclidin-3-one oxime often employs similar synthetic routes but on a larger scale. The use of mechanochemical and microwave synthesis methods has been explored to enhance reaction rates and yields while maintaining stereoselectivity . These methods offer advantages such as reduced reaction times and improved environmental sustainability.

化学反应分析

Quaternization

The oxime undergoes quaternization with alkyl halides to form charged derivatives:

-

Example : Reaction with methyl iodide in dimethylformamide (DMF) yields 3-quinuclidinone oxime methiodide .

| Parameter | Details |

|---|---|

| Reagent | Methyl iodide |

| Solvent | DMF |

| Temperature | 25–30°C |

| Yield | 60–75% |

Quaternized derivatives show reduced receptor-binding affinity compared to the parent oxime, as observed in cannabinoid receptor studies .

Oxime Ether Formation

The oxime’s hydroxyl group reacts with alkylating agents to form ethers:

| Parameter | Details |

|---|---|

| Reagent | Benzyl bromide |

| Base | Sodium hydroxide |

| Solvent | Methanol |

| Yield | 65–80% |

Cyclocondensation Reactions

This compound participates in domino reactions to form polycyclic structures:

-

Example : Reaction with boronic acids via carboborylation and bora-aza-ene cyclization yields spirocyclic quinuclidinones .

| Parameter | Details |

|---|---|

| Catalyst | Palladium (Pd) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 80–100°C |

| Yield | 50–60% |

Reductive Amination

The oxime serves as a precursor to amines via reduction:

| Parameter | Details |

|---|---|

| Catalyst | Raney nickel |

| Pressure | 3–5 atm H₂ |

| Solvent | Ethanol |

| Yield | 70–85% |

Comparative Reactivity

The oxime’s reactivity differs significantly from its parent ketone:

Stability and Handling

科学研究应用

Chemical Applications

3-Quinuclidinone oxime serves as a critical intermediate in the synthesis of numerous heterocyclic compounds and alkaloids. Its utility in organic synthesis is underscored by its role in producing various pharmaceuticals and fine chemicals.

Key Chemical Reactions:

- Synthesis of Antimuscarinic Agents: The compound is a precursor for synthesizing chiral antimuscarinic drugs, which are essential in treating conditions like overactive bladder and motion sickness.

- Oxime Formation: It can react with hydroxylamine to form oximes, which are valuable in medicinal chemistry for drug development.

Biological Applications

The biological significance of this compound is evident in its derivatives, which are being studied for their potential therapeutic effects.

Enzyme Inhibition:

- Acetylcholinesterase Inhibitors: Derivatives of this compound have been shown to inhibit acetylcholinesterase (AChE), making them candidates for treating neurodegenerative diseases like Alzheimer's disease. A study indicated that certain derivatives exhibited significant reactivation of inhibited AChE, demonstrating their potential as antidotes for organophosphate poisoning .

Antimicrobial Activity:

- Compounds derived from this compound have displayed broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria. In one study, these compounds showed zones of inhibition ranging from 6.2 mm to 29.8 mm against various bacterial strains.

Cancer Research:

- Research has indicated that specific derivatives can induce apoptosis in cancer cells via the activation of the p53 pathway. This mechanism suggests potential applications in oncology, particularly for hyperproliferative diseases such as breast cancer .

Medicinal Applications

The medicinal applications of this compound are particularly noteworthy due to its role in drug development.

Pharmaceutical Development:

- CNS Stimulants: Certain derivatives have demonstrated properties that may be beneficial in treating conditions like ADHD. For instance, 2-benzhydryl-3-quinuclidine derivatives have shown central nervous system stimulant effects .

- Anti-Cancer Agents: The therapeutic potential of quinuclidinone derivatives is being explored for developing anti-cancer agents, with ongoing studies focusing on their efficacy and mechanisms of action .

Case Studies

Several studies provide insights into the practical applications and effectiveness of this compound derivatives.

| Study | Focus | Findings |

|---|---|---|

| Malki et al. (2020) | Apoptosis Induction | Demonstrated that specific quinuclidine derivatives activate p53 pathways leading to apoptosis in breast cancer cells. |

| Antimicrobial Efficacy Study | Antimicrobial Properties | Evaluated quinuclidinone derivatives against antibiotic-resistant strains, revealing moderate to high potency. |

| Cholinesterase Inhibition Study | Neurodegenerative Disease | Profiling study showed N-alkyl quaternary quinuclidines inhibit AChE and BChE, indicating potential for treating neurodegenerative diseases. |

作用机制

The mechanism of action of quinuclidin-3-one oxime involves its interaction with molecular targets such as acetylcholinesterase and butyrylcholinesterase. The oxime group can reactivate these enzymes by nucleophilic displacement of the phosphonylated serine residue in the active site . This reactivation process helps in mitigating the toxic effects of organophosphorus compounds.

相似化合物的比较

3-Quinuclidinone oxime can be compared with other similar compounds, such as:

Quinuclidine: A bicyclic amine with a similar core structure but lacking the oxime group.

Quinuclidin-3-one: The parent ketone compound from which quinuclidin-3-one oxime is derived.

Quinuclidinium oximes: A class of compounds with varying substituents on the quinuclidine core, exhibiting different biological activities.

This compound is unique due to its specific oxime functional group, which imparts distinct reactivity and biological properties.

生物活性

3-Quinuclidinone oxime is a bicyclic compound derived from quinuclidine, notable for its diverse biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the molecular formula C₇H₁₁NO. The compound features a carbonyl group and an oxime functional group, which contribute to its reactivity and biological activity. The unique bicyclic structure allows it to interact with various biological targets, making it a versatile compound in medicinal chemistry.

The biological activity of this compound can be attributed to several mechanisms:

- Kinase Inhibition : Research indicates that this compound acts as a kinase inhibitor, affecting over 40 different kinases involved in cancer and inflammatory pathways. This broad spectrum of activity suggests potential applications in cancer therapy and anti-inflammatory treatments .

- Acetylcholinesterase Reactivation : The compound has been shown to reactivate acetylcholinesterase (AChE), an enzyme inhibited by organophosphorus compounds (OPs). This property is particularly valuable in treating OP poisoning, where this compound can restore AChE activity by cleaving the OP moiety .

- Antimicrobial Activity : Derivatives of this compound have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have reported that certain quinuclidinium oximes exhibit potent activity against multidrug-resistant pathogens .

Anticancer Activity

This compound shows promise as an anticancer agent due to its ability to inhibit kinases associated with tumor growth and progression. In vitro studies have revealed cytotoxic effects on various cancer cell lines, indicating its potential as a chemotherapeutic agent .

Neuroprotective Effects

The compound's role in neuropharmacology is notable, particularly its inhibition of kinases like JNK-3, which are implicated in neurodegenerative diseases. This inhibition may provide neuroprotective effects, suggesting potential applications in treating conditions such as Alzheimer's disease.

Antimicrobial Agents

As mentioned earlier, derivatives of this compound have been developed into effective antibiotics. For instance, quinuclidinium oximes have shown high potency against resistant bacterial strains such as Pseudomonas aeruginosa and Klebsiella pneumoniae, outperforming traditional antibiotics like gentamicin .

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of this compound:

- Kinase Inhibition Study : A study demonstrated that this compound inhibited multiple kinases involved in cancer signaling pathways, leading to reduced cell proliferation in various cancer cell lines. The results indicated a significant reduction in tumor growth in animal models treated with the compound .

- Neuroprotection Research : In vitro assays showed that this compound protected neuronal cells from apoptosis induced by oxidative stress. The compound's ability to inhibit JNK-3 was highlighted as a key mechanism for its neuroprotective effects.

- Antimicrobial Efficacy Testing : A comprehensive evaluation of quinuclidinium oximes revealed their effectiveness against a range of bacterial pathogens. The Minimum Inhibitory Concentration (MIC) values were reported between 0.25 to 4.00 μg/mL for various strains, demonstrating their potential as new antimicrobial agents .

Table 1: Summary of Biological Activities of this compound

属性

IUPAC Name |

(NZ)-N-(1-azabicyclo[2.2.2]octan-3-ylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c10-8-7-5-9-3-1-6(7)2-4-9/h6,10H,1-5H2/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSXHBTDHLNHMLV-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(=NO)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1/C(=N/O)/C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76883-37-9, 35423-17-7 | |

| Record name | Quinuclidin-3-one oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076883379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC168543 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168543 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Azabicyclo[2.2.2]octan-3-one, oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。